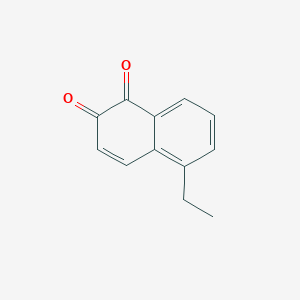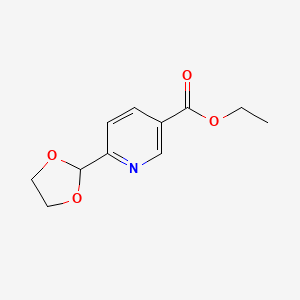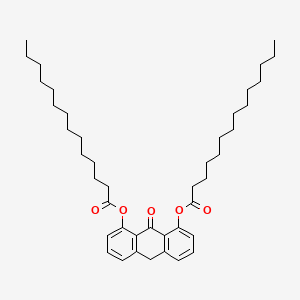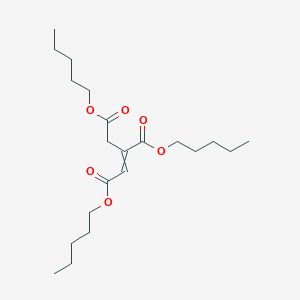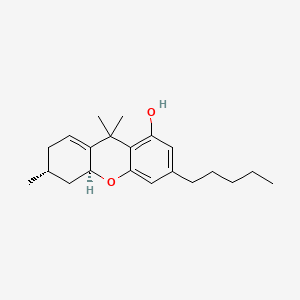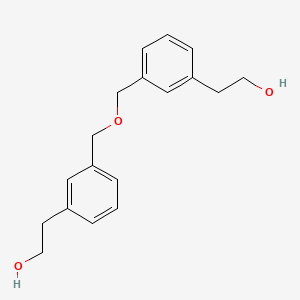
N-Benzyl-N-(methanesulfonyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(methanesulfonyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two methanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(methanesulfonyl)methanesulfonamide typically involves the reaction of benzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of methanesulfonyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzyl-N-(methanesulfonyl)methanesulfonamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(methanesulfonyl)methanesulfonamide involves its interaction with biological molecules through its sulfonamide groups. These groups can form hydrogen bonds and interact with enzyme active sites, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylsulfonamide: Lacks the additional methanesulfonyl group, making it less reactive.
Methanesulfonamide: Does not have the benzyl group, resulting in different biological activity.
N-Benzyl-N-(tosyl)methanesulfonamide: Contains a tosyl group instead of a methanesulfonyl group, leading to variations in reactivity and applications.
Uniqueness
N-Benzyl-N-(methanesulfonyl)methanesulfonamide is unique due to the presence of both benzyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
64183-75-1 |
|---|---|
Formule moléculaire |
C9H13NO4S2 |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
N-benzyl-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO4S2/c1-15(11,12)10(16(2,13)14)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
CXKBRBKLXHIGNH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC1=CC=CC=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


